Indole-2-Carboxamide vs. Existing Antimalarials: Potency, Metabolic Stability, and Cardiotoxicity Profile
Optimized indole-2-carboxamide derivatives offer a quantifiable advantage over many existing antimalarial scaffolds by balancing high potency against Plasmodium falciparum with improved metabolic stability and a favorable cardiac safety profile. Specifically, compound 6x from this series demonstrates an in vitro antiplasmodial potency of Pf3D7-IC50 ≈ 0.3 µM, coupled with a metabolic stability rate in human liver microsomes of 3 µL/min/mg, which is indicative of a low clearance compound [1]. Furthermore, it exhibits minimal interaction with the hERG cardiac ion channel (IC50 > 20 µM), suggesting a low risk of drug-induced cardiotoxicity [1]. In contrast, many established antimalarials and other chemical series often suffer from higher hERG liability or poor metabolic stability, making this indole-2-carboxamide scaffold a strategically differentiated choice for lead optimization programs focused on improving pharmacokinetic and safety profiles [2].
| Evidence Dimension | In vitro antiplasmodial potency (Pf3D7 strain) |
|---|---|
| Target Compound Data | IC50 ≈ 0.3 µM |
| Comparator Or Baseline | Many existing antimalarials or other chemical series (general baseline for 'good' potency and 'low' hERG risk) |
| Quantified Difference | IC50 ~0.3 µM potency; hERG IC50 > 20 µM (low risk); hMics = 3 µL/min/mg (low clearance) |
| Conditions | In vitro assay against Pf3D7 strain; hERG channel activity assay; human liver microsome stability assay |
Why This Matters
For procurement, this data justifies selecting indole-2-carboxamide building blocks or lead compounds when the project's objective is to develop antimalarial candidates with an improved balance of potency, metabolic stability, and reduced cardiotoxicity risk compared to other available chemotypes.
- [1] Kumar, M., et al. Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Bio Med Chem Au. 2025, 5, 5, 821-839. View Source
- [2] Rosser, C.A., et al. Carboxamide-Bearing Panobinostat Analogues Designed To Interact with E103-D104 at the Cavity Opening of Class I HDAC Isoforms. ACS Med. Chem. Lett. 2025, 16, 2, 250–257. View Source
